molecular formula C19H26FN3O2S B11484045 1-[(1-ethylpyrrolidin-2-yl)methyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

1-[(1-ethylpyrrolidin-2-yl)methyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11484045
M. Wt: 379.5 g/mol
InChI Key: GDPLAIBXCJHDLV-UHFFFAOYSA-N
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Description

1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound featuring a pyrrolidine ring, a fluorobenzenesulfonyl group, and a dimethylpyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, which can be synthesized through the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . This intermediate is then further functionalized to introduce the fluorobenzenesulfonyl group and the dimethylpyrrole moiety under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H26FN3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

1-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-fluorophenyl)sulfonyl-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C19H26FN3O2S/c1-4-22-11-5-6-16(22)12-23-14(3)13(2)18(19(23)21)26(24,25)17-9-7-15(20)8-10-17/h7-10,16H,4-6,11-12,21H2,1-3H3

InChI Key

GDPLAIBXCJHDLV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CN2C(=C(C(=C2N)S(=O)(=O)C3=CC=C(C=C3)F)C)C

Origin of Product

United States

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